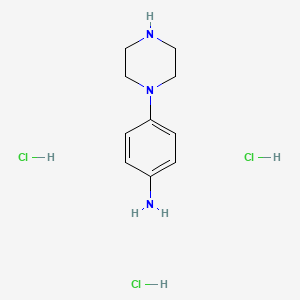

1-(4-Amino-phenyl)-piperazine trihydrochloride

Description

Properties

IUPAC Name |

4-piperazin-1-ylaniline;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8,11H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFMLEKELLIPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-piperazine trihydrochloride typically involves the reaction of piperazine with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenyl)-piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-Amino-phenyl)-piperazine trihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following table summarizes key structural and functional differences between 1-(4-amino-phenyl)-piperazine trihydrochloride and analogous compounds:

Structural and Functional Insights

- Halogenated Derivatives: Chlorine or trifluoromethyl groups (mCPP, TFMPP) increase lipophilicity, favoring blood-brain barrier penetration and receptor binding . Methoxy Groups: Present in Trimetazidine, these groups improve metabolic stability and tissue selectivity (e.g., cardiac vs. central nervous system) .

Counterion Impact :

- Receptor Selectivity: Piperazines with halogenated aryl groups (mCPP, TFMPP) exhibit affinity for 5-HT1B/1C receptors, modulating locomotor activity and anxiety . The amino group in the target compound may shift receptor selectivity toward 5-HT1A or dopaminergic pathways, though this requires empirical validation .

Biological Activity

1-(4-Amino-phenyl)-piperazine trihydrochloride, a compound with a piperazine backbone and an amino group on a phenyl ring, has garnered attention for its potential biological activities and applications in pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

- Molecular Formula : C10H15Cl3N2

- Molecular Weight : Approximately 286.63 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to its trihydrochloride form, facilitating biological and pharmaceutical applications.

This compound acts primarily as a ligand that binds to various receptors and enzymes, modulating their activity. The specific interactions can lead to diverse biological effects, which are still being elucidated.

Potential Biological Effects:

- Neurotransmitter Modulation : Similar compounds have shown interactions with aminergic receptors, suggesting potential roles in neurotransmitter systems.

- Antiproliferative Activity : Some studies indicate that piperazine derivatives exhibit cytotoxic effects on cancer cell lines, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 1-(4-Nitro-phenyl)-piperazine | Contains a nitro group; studied for different pharmacological effects. |

| 1-(4-Hydroxy-phenyl)-piperazine | Hydroxyl group enhances solubility and bioactivity. |

| 1-(4-Methyl-phenyl)-piperazine | Methyl substitution alters pharmacological profiles. |

The unique substitution pattern of this compound allows for distinct chemical and biological properties compared to its analogs.

Case Studies and Experimental Data

- Anticancer Activity : Research has indicated that piperazine derivatives possess anticancer properties. A study demonstrated that LQFM018, a piperazine-containing compound, exhibited cytotoxicity in K562 leukemic cells through necroptotic signaling pathways. Although this study did not directly involve this compound, it highlights the potential for similar compounds to induce cell death mechanisms in cancer therapy .

- Pharmacological Applications : The compound has been investigated for its role in drug development due to its ability to interact with various biological targets. Its structure suggests potential applications in treating conditions related to neurotransmitter imbalances .

- Safety and Toxicity : While specific safety data on this compound is lacking, general safety guidelines for handling piperazine compounds should be observed due to their varied biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Amino-phenyl)-piperazine trihydrochloride, and how can yield/purity be optimized?

- Methodological Answer : The synthesis typically involves three stages:

- Amidation/Coupling : React a pyridine or phenyl derivative with an acetic acid derivative using coupling agents like EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) to form the core structure .

- Functionalization : Introduce substituents (e.g., cyclopropyl groups) to the piperazine ring via alkylation or nucleophilic substitution under inert conditions .

- Salt Formation : Treat the free base with hydrochloric acid to generate the trihydrochloride salt, enhancing aqueous solubility and stability .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify aromatic protons, piperazine ring geometry, and amine proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C12H22Cl3N3, MW 314.68 g/mol) .

- HPLC/UPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter receptors, and what experimental approaches validate these interactions?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., [3H]-serotonin or [3H]-dopamine) to measure affinity (Ki) for serotonin (5-HT) and dopamine (D2) receptors .

- Functional Studies : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing receptor subtypes to evaluate agonism/antagonism .

- In Silico Docking : Molecular modeling (e.g., AutoDock Vina) to predict binding poses within receptor active sites .

Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects)?

- Methodological Answer :

- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and pathogen strains (e.g., E. coli ATCC 25922) to minimize variability .

- Dose-Response Analysis : Compare EC50/IC50 values across studies; discrepancies may arise from concentration-dependent off-target effects .

- Metabolite Profiling : Use LC-MS to identify active metabolites that might contribute to divergent outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to enhance receptor subtype selectivity?

- Methodological Answer :

- Core Modifications : Systematically alter the phenyl group (e.g., electron-withdrawing substituents for 5-HT1A selectivity) and piperazine N-substituents (e.g., methyl vs. cyclopropyl groups) .

- Pharmacophore Mapping : Overlay analogs with known selective ligands (e.g., buspirone for 5-HT1A) to identify critical hydrogen-bonding or hydrophobic interactions .

- In Vivo Testing : Evaluate brain penetration and receptor occupancy in rodent models post-optimization .

Q. What role does the trihydrochloride salt form play in pharmacokinetic properties, and how is this assessed experimentally?

- Methodological Answer :

- Solubility Testing : Compare solubility of free base vs. trihydrochloride in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to evaluate degradation (e.g., hydrolysis of the amine group) .

- Bioavailability : Perform pharmacokinetic studies in rodents, measuring plasma and brain concentrations after oral/intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.